molecular formula C25H24N6O2 B2649208 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1207043-21-7

1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2649208
CAS No.: 1207043-21-7
M. Wt: 440.507
InChI Key: ZSRINUPBJSSLKZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the N1 position and a pyridin-3-yl group at the C5 position. The triazole ring is further functionalized with a carbonyl group at C4, which links to a 4-phenylpiperazine moiety. Its molecular formula is C26H23N7O2, with a calculated molecular weight of 473.51 g/mol (estimated via analogous structures in ).

Properties

IUPAC Name

[1-(4-methoxyphenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-33-22-11-9-21(10-12-22)31-24(19-6-5-13-26-18-19)23(27-28-31)25(32)30-16-14-29(15-17-30)20-7-3-2-4-8-20/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRINUPBJSSLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

    Attachment of the Methoxyphenyl and Pyridinyl Groups: The methoxyphenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then coupled with the triazole derivative through a carbonylation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency.

Chemical Reactions Analysis

1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Overview and Properties

The compound's structure includes a triazole ring, which is known for its versatility in drug design. The presence of the methoxyphenyl and pyridinyl groups enhances its biological activity by facilitating interactions with biological targets.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. The incorporation of the triazole moiety has been linked to enhanced antiproliferative activity due to its ability to interfere with cellular processes involved in cancer progression .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A related series of triazoles demonstrated remarkable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways. The binding affinities and inhibitory concentrations suggest that this compound may serve as a potential lead for developing new anti-inflammatory drugs .

Antimicrobial Properties

Triazole derivatives have also been noted for their antimicrobial activities. For example, compounds exhibiting similar structures have shown efficacy against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition Studies

Studies utilizing docking simulations have provided insights into how this compound interacts with target enzymes. These investigations reveal potential binding sites and modes of interaction that could inform the design of more potent derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the methoxy and pyridine groups can significantly influence the compound’s efficacy and selectivity against specific biological targets .

Case Study 1: Anticancer Activity Assessment

A study evaluated various triazole derivatives against human cancer cell lines, demonstrating that compounds with structural similarities to 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole] exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating higher potency .

Case Study 2: Anti-inflammatory Mechanism Exploration

In vitro studies on COX inhibition showed that certain derivatives led to a decrease in prostaglandin E2 production, a key mediator in inflammation. This highlights the potential of these compounds in developing safer anti-inflammatory drugs with reduced gastrointestinal side effects compared to existing therapies .

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring allows the compound to bind to active sites on enzymes, inhibiting their activity. Additionally, the methoxyphenyl and pyridinyl groups enhance its binding affinity to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Structural Features Key Differences Reference
Target Compound N1: 4-methoxyphenyl; C5: pyridin-3-yl; C4: 4-phenylpiperazine-carbonyl 473.51 1,2,3-triazole core, piperazine linker Reference compound for comparison
1-(4-{4-[1-(2-Chlorophenyl)-5-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Carbonyl]Piperazin-1-yl}Phenyl)Ethan-1-one (CAS 1326919-38-3) N1: 2-chlorophenyl; C4: piperazine-linked acetylphenyl 486.95 Chlorine substituent, acetyl group Higher molecular weight due to Cl and acetyl; electron-withdrawing Cl may reduce solubility
1-Benzyl-4-(4-Methoxyphenyl)-5-((4-Methoxyphenyl)Ethynyl)-1H-1,2,3-Triazole (3ac) N1: benzyl; C4: 4-methoxyphenyl; C5: ethynyl-4-methoxyphenyl ~437.5 (estimated) Ethynyl spacer, dual methoxy groups Ethynyl group increases rigidity; dual methoxy groups enhance solubility
1-(2-Methyl-6-(5-Methyl-1-(3-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Pyridin-3-yl)-3-(4-Methoxyphenyl)Urea (15a) N1: 3-nitrophenyl; C-linked urea ~494.5 (estimated) Nitro group, urea moiety Nitro group (electron-withdrawing) may enhance reactivity; urea adds hydrogen-bonding potential
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl)Butan-1-one (Compound 5) Pyrazole core; trifluoromethylphenyl-piperazine ~367.3 (estimated) Pyrazole instead of triazole; trifluoromethyl group Trifluoromethyl increases lipophilicity; pyrazole alters ring electronics

Structural and Electronic Analysis

  • Triazole vs. Pyrazole Cores : The target compound’s 1,2,3-triazole core (vs. pyrazole in compound 5) provides distinct electronic properties due to the additional nitrogen atom, which may influence aromatic stacking or metal coordination .
  • Substituent Effects: Methoxy (OCH₃): Enhances solubility and electron density (e.g., target compound vs. 3ac) . target) . Trifluoromethyl (CF₃): Increases lipophilicity and metabolic stability (compound 5) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy-substituted derivatives (target, 3ac) exhibit higher aqueous solubility than halogenated (3be) or nitro-substituted analogs (15a) due to polarity differences .
  • Lipophilicity : The trifluoromethyl group in compound 5 increases logP values, favoring blood-brain barrier penetration compared to the target compound .

Biological Activity

The compound 1-[1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine , a member of the triazole family, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by various studies and findings.

Chemical Structure and Synthesis

This compound features a complex structure characterized by a triazole ring connected to a phenylpiperazine moiety. The synthetic pathway typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency in forming triazole derivatives. The preparation includes:

  • Synthesis of Azide Intermediate : Reacting 4-methoxyphenyl bromide with sodium azide.
  • Synthesis of Alkyne Intermediate : Reacting 2-phenylethyl bromide with propargyl alcohol.

These steps culminate in the formation of the target compound through subsequent coupling reactions .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties . In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating the caspase pathway. For instance, treatment with varying concentrations led to increased apoptotic cell populations in non-small cell lung cancer (NSCLC) cells . The mechanism appears to involve downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of cleaved caspase 3 .

Antimicrobial Activity

The compound also shows promising antimicrobial effects . It has been tested against various bacterial strains, demonstrating activity comparable to existing antibiotics. The interaction with microbial membranes disrupts their integrity, leading to cell death .

The mechanism of action is multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
  • Cell Membrane Disruption : It interacts with lipid bilayers in microbial cells, leading to permeability changes and eventual cell lysis .

Research Findings and Case Studies

StudyFindings
Study 1Induced apoptosis in NSCLC cells; increased cleaved caspase 3 levelsSupports anticancer potential through apoptosis induction
Study 2Exhibited antimicrobial activity against E. coli and S. aureusValidates potential as an antimicrobial agent
Study 3Mechanistic insights into enzyme inhibitionHighlights dual action against both cancer and microbial targets

Comparative Analysis with Similar Compounds

Comparative studies have shown that derivatives of triazoles often enhance biological activity through structural modifications. For instance, compounds incorporating different substituents on the triazole ring exhibited varied potency against cancer and microbial targets .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Answer:
The synthesis involves multi-step protocols, including:

  • Triazole Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Substituents (4-methoxyphenyl and pyridin-3-yl) are introduced via pre-functionalized azides and alkynes .
  • Carbonyl Linkage : Activation of the triazole-4-carboxylic acid using POCl₃ or SOCl₂, followed by coupling with 4-phenylpiperazine under Schotten-Baumann conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. Typical yields range from 40–65% for analogous triazole-piperazine hybrids .

Basic: How is structural characterization and purity validation performed?

Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbonyl resonance (δ ~165–170 ppm) .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₂₅H₂₂N₆O₂).
  • X-ray Crystallography : Resolve π-stacking interactions between the triazole and phenyl groups (analogous to pyrazoline derivatives in ) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How to design structure-activity relationship (SAR) studies targeting enzyme inhibition?

Answer:

  • Variable Substituents : Modify the 4-methoxyphenyl (e.g., replace with 4-fluorophenyl) or pyridinyl group (e.g., pyrazinyl for enhanced π-π interactions) to assess impact on binding .
  • Biological Assays :
    • Carbonic Anhydrase Inhibition : Measure IC₅₀ via stopped-flow CO₂ hydration assay (cf. , where trifluoromethyl groups enhanced inhibition) .
    • Kinase Profiling : Use ATP-competitive assays (e.g., ADP-Glo™) to screen selectivity across kinase families .
  • Data Interpretation : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity trends .

Advanced: How to address contradictions in reported biological activity data for analogs?

Answer:

  • Assay Variability : Standardize protocols (e.g., fixed pH for carbonic anhydrase assays, as slight pH shifts alter IC₅₀ values ).
  • Purity Checks : Re-evaluate compounds with conflicting data via HPLC and ¹H NMR to rule out degradation/byproducts .
  • Cellular vs. Enzymatic Activity : Disentangle membrane permeability effects (e.g., logP adjustments via methoxy→hydroxy substitution) from intrinsic target affinity .

Advanced: What computational approaches predict target binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LXG for carbonic anhydrase) to model triazole-piperazine interactions. Key residues: Zn²⁺ coordination site and hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of predicted poses, focusing on π-stacking with Phe131 (carbonic anhydrase) .
  • QSAR Modeling : Generate 2D descriptors (e.g., topological polar surface area) to predict logIC₅₀ values for derivatives .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles (prevents skin/eye irritation; cf. piperazine safety data in ) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of carbonyl intermediates .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst Screening : Compare CuI vs. CuSO₄/ascorbate in CuAAC; ascorbate reduces Cu(II) to Cu(I) in situ, improving triazole yield by ~20% .
  • Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates (caution: requires rigorous drying to avoid byproducts) .
  • Microwave Assistance : Reduce coupling reaction time from 12h to 2h (70°C, 300 W), achieving 85% conversion .

Advanced: What in vitro assays evaluate cytotoxicity and selectivity?

Answer:

  • MTT Assay : Test IC₅₀ against cancer (e.g., MCF-7) and non-cancerous (e.g., HEK-293) cell lines. Use 24–48h exposure to assess apoptosis vs. necrosis .
  • Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Target SI >3 for further development .
  • Mechanistic Studies : Western blotting for caspase-3 cleavage (apoptosis) or ROS detection (H2DCFDA probe) .

Basic: What analytical techniques confirm stability under storage conditions?

Answer:

  • Forced Degradation : Expose to UV light (254 nm, 48h), 40°C/75% RH (1 week), and acidic/alkaline buffers. Monitor via HPLC for decomposition .
  • Stability-Indicating Methods : Use gradient HPLC (0.1% TFA in water/acetonitrile) to resolve degradation products (e.g., hydrolyzed carbonyl groups) .

Advanced: How to resolve crystallographic disorder in X-ray studies?

Answer:

  • Data Collection : Cool crystals to 100 K to reduce thermal motion. Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data .
  • Refinement : Apply SHELXL restraints for disordered methoxyphenyl/pyridinyl groups. Validate with R₁ <5% and wR₂ <12% .

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